molecular formula C22H43NO4 B10860677 9-Octadecenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-, (Z)- CAS No. 5972-45-2

9-Octadecenamide, N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-, (Z)-

Cat. No.: B10860677
CAS No.: 5972-45-2
M. Wt: 385.6 g/mol
InChI Key: JLFKELVBPUSMGW-KTKRTIGZSA-N
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Description

JPC0323 is a compound known for its role as a dual positive allosteric modulator of the serotonin 5-HT2C and 5-HT2A receptors.

Preparation Methods

The synthesis of JPC0323 involves the design and creation of novel oleamide analogues. The synthetic route typically includes the use of fragment-based discovery methods to achieve selectivity for the 5-HT2C and 5-HT2A receptors. The compound is synthesized through a series of chemical reactions that ensure acceptable plasma exposure and brain penetration .

Chemical Reactions Analysis

JPC0323 undergoes various chemical reactions, primarily focusing on its interaction with serotonin receptors. The compound is known to enhance serotonin-induced calcium release in cells expressing recombinant human 5-HT2A or 5-HT2C receptors. Common reagents used in these reactions include serotonin and other modulators that facilitate the binding and activation of the receptors .

Scientific Research Applications

JPC0323 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the modulation of serotonin receptors and their role in various physiological processes. In biology, it helps in understanding the signaling pathways and mechanisms involved in serotonin receptor activation. In medicine, JPC0323 is explored for its potential therapeutic applications in treating neurological diseases, such as depression and anxiety disorders. Additionally, it has industrial applications in the development of new pharmacological tools and drugs targeting serotonin receptors .

Mechanism of Action

The mechanism of action of JPC0323 involves its role as a positive allosteric modulator of the serotonin 5-HT2C and 5-HT2A receptors. By binding to these receptors, JPC0323 enhances the effects of serotonin, leading to increased calcium release and activation of downstream signaling pathways. This modulation helps in regulating various physiological processes, including mood, cognition, and motor activity .

Comparison with Similar Compounds

JPC0323 is unique in its dual modulation of both 5-HT2C and 5-HT2A receptors, which sets it apart from other compounds that may target only one of these receptors. Similar compounds include other oleamide analogues and serotonin receptor modulators, such as compound 13, which also exhibit selectivity for 5-HT2C and 5-HT2A receptors. JPC0323’s ability to penetrate the brain and its acceptable plasma exposure make it a valuable tool in pharmacological research .

Properties

CAS No.

5972-45-2

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

(Z)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]octadec-9-enamide

InChI

InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)23-22(18-24,19-25)20-26/h9-10,24-26H,2-8,11-20H2,1H3,(H,23,27)/b10-9-

InChI Key

JLFKELVBPUSMGW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)(CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)(CO)CO

Origin of Product

United States

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